molecular formula C22H27BrN2O3S B3480328 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide

Cat. No.: B3480328
M. Wt: 479.4 g/mol
InChI Key: SQYXSVOAKYDADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, a cyclohexyl group, and an ethylphenyl group

Preparation Methods

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the bromophenyl sulfonyl chloride, which is then reacted with cyclohexylamine to form the corresponding sulfonamide. This intermediate is further reacted with 2-ethylphenylglycine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide can be compared with other sulfonamide derivatives, such as:

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxyphenyl)glycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-phenylethyl)glycinamide

These compounds share similar structural features but differ in the substituents attached to the sulfonyl and glycinamide groups. The unique combination of substituents in N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O3S/c1-2-17-8-6-7-11-21(17)24-22(26)16-25(19-9-4-3-5-10-19)29(27,28)20-14-12-18(23)13-15-20/h6-8,11-15,19H,2-5,9-10,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYXSVOAKYDADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-ethylphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.